4-[4-[[4-Chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-1-oxidopyridin-1-ium-2-carboxamide
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Description
4-[4-[[4-Chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-1-oxidopyridin-1-ium-2-carboxamide, also known as this compound, is a useful research compound. Its molecular formula is C20H14ClF3N4O4 and its molecular weight is 466.8 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
BAY-68-7769, also known as Sorafenib, is a multikinase inhibitor . It primarily targets Raf kinase , vascular endothelial growth factor receptors (VEGFR) , and platelet-derived growth factor receptors (PDGFR) . These targets play crucial roles in cell growth and angiogenesis, which are essential processes for tumor development and progression .
Mode of Action
BAY-68-7769 interacts with its targets by inhibiting their kinase activity . This inhibition disrupts the signaling pathways that these kinases are involved in, leading to a decrease in tumor cell proliferation and tumor vascularization .
Biochemical Pathways
The primary biochemical pathway affected by BAY-68-7769 is the RAS/RAF/MEK/ERK cascade pathway . This pathway is involved in cell proliferation and survival. By inhibiting Raf kinase, BAY-68-7769 disrupts this pathway, leading to decreased tumor cell proliferation .
Pharmacokinetics
The pharmacokinetic properties of BAY-68-7769, including its absorption, distribution, metabolism, and excretion (ADME), significantly impact its bioavailability . .
Result of Action
The molecular and cellular effects of BAY-68-7769’s action include decreased glucose uptake and prolonged proliferation of hepatocellular carcinoma (HCC) cells . It also inhibits the expression of epithelial-mesenchymal transition (EMT)-related factors .
Biochemical Analysis
Biochemical Properties
It is known that this compound interacts with several protein kinases, including RAF, VEGFR-2PK30, and PDGFR kinases . These interactions suggest that 4-[4-[[4-Chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-1-oxidopyridin-1-ium-2-carboxamide may play a role in regulating cell signaling pathways.
Cellular Effects
The effects of this compound on cellular processes are complex and multifaceted. This compound has been shown to influence cell function by modulating cell signaling pathways
Molecular Mechanism
The molecular mechanism of action of this compound is not completely understood. It is known that this compound can bind to several protein kinases, potentially leading to changes in gene expression and enzyme activity .
Properties
IUPAC Name |
4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-1-oxidopyridin-1-ium-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClF3N4O4/c21-16-6-3-12(9-15(16)20(22,23)24)27-19(30)26-11-1-4-13(5-2-11)32-14-7-8-28(31)17(10-14)18(25)29/h1-10H,(H2,25,29)(H2,26,27,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYTLLTTWWZIYME-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F)OC3=CC(=[N+](C=C3)[O-])C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClF3N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
583840-04-4 |
Source
|
Record name | BAY-68-7769 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H2FQP001BP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.